molecular formula C22H19N3O3S B2534788 7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021041-66-6

7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2534788
CAS No.: 1021041-66-6
M. Wt: 405.47
InChI Key: ATVZHQRXQPSUKT-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. Key structural attributes include:

  • Substituents: A furan-2-yl group at position 7, contributing π-π stacking interactions and moderate lipophilicity . A methyl group at position 2, which may enhance metabolic stability compared to bulkier substituents . A 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl side chain at position 4.

Properties

IUPAC Name

7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-23-20-21(29-13)19(18-7-4-10-28-18)24-25(22(20)27)12-17(26)16-9-8-14-5-2-3-6-15(14)11-16/h4,7-11H,2-3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVZHQRXQPSUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC4=C(CCCC4)C=C3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one , with the CAS number 1021041-66-6, is a heterocyclic organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O3SC_{22}H_{19}N_{3}O_{3}S, with a molecular weight of 405.5 g/mol . The compound features a complex structure that includes a thiazolo-pyridazine core and furan substituents, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC22H19N3O3S
Molecular Weight405.5 g/mol
CAS Number1021041-66-6

Antimicrobial Activity

Recent studies have indicated that compounds within the thiazolo[4,5-d]pyridazine class exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 µM .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on cell lines such as HaCat and Balb/c 3T3 have shown promising results for derivatives related to this compound. For example, certain thiazolopyridine derivatives exhibited cytotoxic effects with IC50 values indicating strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve interaction with various molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions that can disrupt biological pathways. In silico studies have suggested that the compound can bind effectively to targets like MurD and DNA gyrase, which are critical in bacterial cell wall synthesis .

Study on Thiazolo[4,5-d]pyridazines

A study focused on the synthesis and biological evaluation of thiazolo[4,5-d]pyridazine derivatives revealed their potential as antimicrobial agents. The most active compounds were found to inhibit bacterial growth effectively while exhibiting low toxicity to mammalian cells .

Molecular Docking Studies

Molecular docking studies conducted on similar compounds revealed binding affinities comparable to established antibiotics like ciprofloxacin. This suggests that the compound could serve as a lead structure for developing new antimicrobial therapies .

Scientific Research Applications

Research indicates that compounds within the thiazolo[4,5-d]pyridazinone class exhibit significant anti-inflammatory and analgesic properties. In particular, studies have demonstrated that derivatives of this compound can effectively inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

Case Studies

  • Anti-inflammatory Studies : A study synthesized various thiazolo[4,5-d]pyridazinones and tested them for anti-inflammatory activity using in vivo models. The results showed that these compounds could reduce inflammation significantly compared to controls, suggesting their potential as therapeutic agents in treating inflammatory diseases .
  • Analgesic Activity : Another investigation focused on the analgesic effects of similar compounds. The study employed the hot plate and acetic acid-induced pain models to assess pain relief efficacy. The results indicated that certain thiazolo[4,5-d]pyridazinones provided substantial analgesic effects, comparable to established analgesics .

Synthetic Routes

The synthesis of 7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. Common methodologies include:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the thiazole and pyridazinone rings.
  • Cyclization Techniques : Employing cyclization reactions under acidic or basic conditions to form the desired heterocyclic structure.

Applications in Drug Development

The structural diversity and biological activity of thiazolo[4,5-d]pyridazinones make them valuable leads in drug discovery:

  • Anticancer Agents : Preliminary studies suggest that these compounds may interfere with cancer cell proliferation by targeting specific molecular pathways.
  • Antimicrobial Properties : Some derivatives have shown promising results against various microbial strains, indicating potential for development as antimicrobial agents.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyridazinone Derivatives

  • 7-(furan-2-yl)-2-morpholino-5-(2-(4-isopropylphenyl)-2-oxoethyl)thiazolo[4,5-d]pyridazin-4(5H)-one (): Key Differences:
  • Position 2: Morpholino group replaces methyl, enhancing solubility via hydrogen bonding .
  • Side Chain : 4-Isopropylphenyl group in the oxoethyl chain increases steric bulk vs. tetrahydronaphthalenyl.
    • Synthesis : Likely involves similar steps as , such as condensation of methyl esters with heterocyclic precursors .

Thiazolo[4,5-d]pyrimidinone Analogs ()

  • Example : 6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.
    • Key Differences :
  • Core: Pyrimidinone instead of pyridazinone, altering electron distribution and hydrogen-bonding capacity.
  • Substituents : Thioxo group at position 2 and diaryl pyrazole side chains.
    • Implications : Thioxo groups may enhance metal chelation, while pyrazole substituents introduce additional pharmacophoric features .

Fused Heterocycle Variants

Furo[2,3-d]pyridazinones ()

  • Example : 2-substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones.
    • Key Differences :
  • Core: Furan fused to pyridazinone instead of thiazole, reducing sulfur-mediated interactions.
  • Substituents: Methyl at position 6 vs. position 2 in the target compound. Synthesis: Alkynyl-chloropyridazinones reacted with KOH in dioxane/water .

Substituent-Driven Comparisons

Side Chain Modifications

  • Target Compound vs. Analogs: compounds feature furan-2-yl or thiophen-2-yl at position 7 and simpler oxoethyl side chains (e.g., 4-chlorophenyl in ).

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Highlights Notable Properties
Target Compound Thiazolo[4,5-d]pyridazinone 7-(furan-2-yl), 2-methyl, 5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl) Methyl ester intermediates High lipophilicity, potential bioactivity
2-Morpholino Analog () Thiazolo[4,5-d]pyridazinone 2-morpholino, 5-(2-(4-isopropylphenyl)-2-oxoethyl) Condensation with morpholine derivatives Enhanced solubility
Furo[2,3-d]pyridazinones () Furopyridazinone 6-methyl, 2-substituted alkynyl KOH-mediated cyclization Electron-rich core, moderate stability
Thiazolo[4,5-d]pyrimidinones () Thiazolo[4,5-d]pyrimidinone 2-thioxo, diaryl pyrazole side chains Thioether formation Metal chelation potential

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